molecular formula C17H19NO2 B592212 tert-Butyl 3-(3-methylpyridin-2-yl)benzoate CAS No. 1083057-12-8

tert-Butyl 3-(3-methylpyridin-2-yl)benzoate

Cat. No. B592212
M. Wt: 269.344
InChI Key: VNFCTMXMAKNWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08012999B2

Procedure details

2-Bromo-3-methylpyridine (50.0 g, 291 mmol), 3-(tert-butoxycarbonyl)phenyl-boronic acid (68.4 g, 308 mmol), potassium carbonate (96.4 g, 697 mmol), and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (Pd(dppf)Cl2, 3.19 g, 3.91 mmol) were dissolved in a mixture of 1.5 L of toluene and 350 mL of water. The resulting solution was stirred and heated at 80° C. for 16 hours. The reaction mixture was cooled to 25° C. and then the layers were separated. The organic layer was evaporated to dryness and was then purified on 3 kg of silica gel utilizing a gradient of 0-18.5% ethylacetate in hexanes to yield tert-butyl 3-(3-methylpyridin-2-yl)benzoate as a pale yellow oil (49.3 g, 63%). ESI-MS m/z calc. 269.1. found 270.2 (M+1)+. Retention time 0.93 minutes
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
96.4 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
3.19 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([O:13][C:14]([C:16]1[CH:17]=[C:18](B(O)O)[CH:19]=[CH:20][CH:21]=1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:8][C:7]1[C:2]([C:20]2[CH:21]=[C:16]([CH:17]=[CH:18][CH:19]=2)[C:14]([O:13][C:9]([CH3:11])([CH3:12])[CH3:10])=[O:15])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=NC=CC=C1C
Name
Quantity
68.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1C=C(C=CC1)B(O)O
Name
Quantity
96.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
350 mL
Type
solvent
Smiles
O
Name
Quantity
3.19 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
the layers were separated
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
was then purified on 3 kg of silica gel utilizing a gradient of 0-18.5% ethylacetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1)C=1C=C(C(=O)OC(C)(C)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 49.3 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.